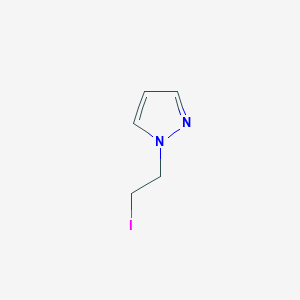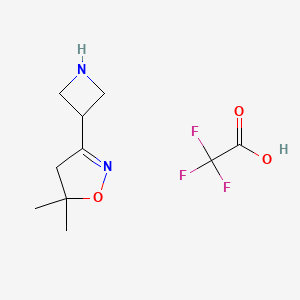
rac-(2R,5R)-2-methyl-5-(trifluoromethyl)pyrrolidinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,5R)-2-methyl-5-(trifluoromethyl)pyrrolidine hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl group and a trifluoromethyl group, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5R)-2-methyl-5-(trifluoromethyl)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The methyl and trifluoromethyl groups are introduced through selective alkylation and trifluoromethylation reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include:
Catalytic Hydrogenation: To achieve selective reduction of intermediates.
High-Pressure Reactions:
Purification Techniques: Such as recrystallization and chromatography to obtain the desired product in pure form.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,5R)-2-methyl-5-(trifluoromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Selective reduction can be used to modify the pyrrolidine ring or the substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including alkyl halides and trifluoromethylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield hydroxylated or carbonylated derivatives.
Reduction: Can produce deoxygenated or hydrogenated compounds.
Substitution: Can result in various substituted pyrrolidine derivatives.
Scientific Research Applications
rac-(2R,5R)-2-methyl-5-(trifluoromethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a potential therapeutic agent or a precursor in drug development.
Industry: In the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(2R,5R)-2-methyl-5-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can act as an inhibitor or activator of various enzymes.
Receptors: It may bind to specific receptors, modulating their activity.
Pathways: The compound can influence biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride
- rac-(2R,5R)-5-ethyl-2-methylpiperidine hydrochloride
Uniqueness
rac-(2R,5R)-2-methyl-5-(trifluoromethyl)pyrrolidine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable tool in research and development.
Properties
Molecular Formula |
C6H11ClF3N |
|---|---|
Molecular Weight |
189.60 g/mol |
IUPAC Name |
(2R,5R)-2-methyl-5-(trifluoromethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H10F3N.ClH/c1-4-2-3-5(10-4)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H/t4-,5-;/m1./s1 |
InChI Key |
QYCJJDIYWHPLGE-TYSVMGFPSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N1)C(F)(F)F.Cl |
Canonical SMILES |
CC1CCC(N1)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,2-c]quinazolin-5-amine](/img/structure/B13567994.png)
![1-Ethyl-3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine](/img/structure/B13567996.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-chlorobenzoic acid](/img/structure/B13568001.png)






![4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylicacid](/img/structure/B13568044.png)
![(2S,4S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoicacid](/img/structure/B13568051.png)


